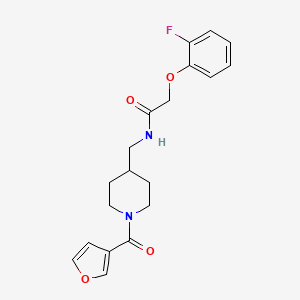![molecular formula C21H18N4O B2552984 N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034563-23-8](/img/structure/B2552984.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide is not directly mentioned in the provided papers. However, the papers discuss various related N-aryl-indolylacetamide derivatives, which are of interest due to their biological activities, such as antiallergic properties . These compounds are structurally characterized by the presence of an indole ring linked to an acetamide group, which is further substituted with various aryl groups.
Synthesis Analysis
The synthesis of related N-aryl-indolylacetamide derivatives involves several steps, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation reactions . For example, the synthesis of ethyl (indol-3-yl)alkanoates is achieved by these methods, and subsequent amidification with 4-aminopyridine is promoted by 2-chloro-1-methylpyridinium iodide . Another synthesis approach for unsymmetrical N-aryl-indolylacetamide derivatives involves regioselective Friedel-Crafts alkylation catalyzed by sulfuric acid .
Molecular Structure Analysis
While the specific molecular structure of N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide is not detailed, related compounds exhibit interesting structural features. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . These structural characteristics are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of related N-aryl-indolylacetamide derivatives includes interactions with biological targets, such as inhibiting histamine release from mast cells and IL-4 production from Th-2 cells . Additionally, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs involves reactions like C–O bond cleavage and N–O bond cleavage in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl-indolylacetamide derivatives are influenced by their molecular structure. For example, the presence of halogens on the phenyl ring can significantly enhance the antioxidant activity of these compounds . The solubility, stability, and reactivity in biological assays are also important properties that determine the potential therapeutic use of these compounds .
Applications De Recherche Scientifique
Synthesis and Evaluation of Antiallergic Agents
Research on new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the queried compound, has shown significant promise as antiallergic compounds. These compounds have been synthesized and evaluated for their antiallergic potency, with variations in the indole substituents and alkyl chain length leading to significant enhancements in activity. One derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated potent antiallergic activity, being more effective than astemizole in inhibiting histamine release and cytokine production, indicating potential applications in treating allergic responses (Cecilia Menciu et al., 1999).
Corrosion Inhibitors
Another research application for compounds related to the query involves the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition. These compounds have been shown to effectively prevent steel corrosion in acidic and oil mediums, suggesting their potential industrial applications in corrosion protection. The effectiveness of these inhibitors highlights the versatility of pyridine and indole derivatives in material science (A. Yıldırım & M. Cetin, 2008).
Anticancer Agents
The research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has extended into the development of novel anticancer agents. These studies focus on synthesizing and evaluating the antiallergic and anticancer properties of related compounds, with specific derivatives showing promising results in preclinical models. The molecular docking and in silico studies of these compounds provide insights into their potential mechanisms of action and therapeutic applications in cancer treatment (C. Gopi & M. Dhanaraju, 2020).
Molecular Docking and Drug Design
The structural features of indole and pyridine derivatives make them suitable candidates for drug design and discovery. Research involving the synthesis, characterization, and molecular docking analysis of these compounds aims at understanding their interaction with biological targets. Such studies are crucial in the development of new therapeutic agents, with applications ranging from anti-inflammatory and anticancer to antimalarial treatments. This broad spectrum of activity underscores the importance of these compounds in medicinal chemistry and drug development (F. H. Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(11-17-14-24-19-8-2-1-7-18(17)19)25-13-16-6-4-10-23-21(16)15-5-3-9-22-12-15/h1-10,12,14,24H,11,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGBNZLHKXCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)
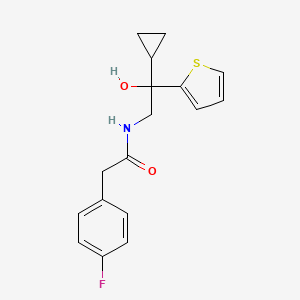
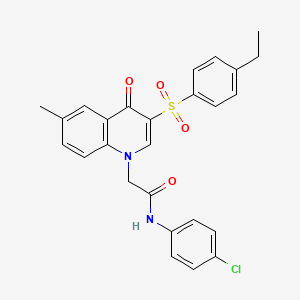
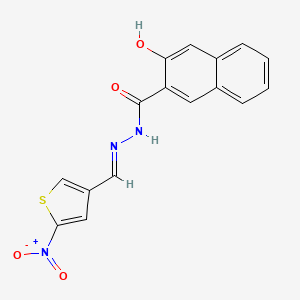
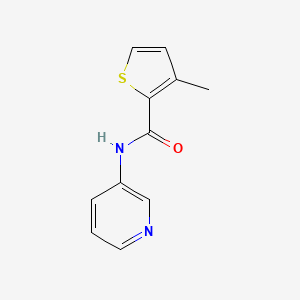
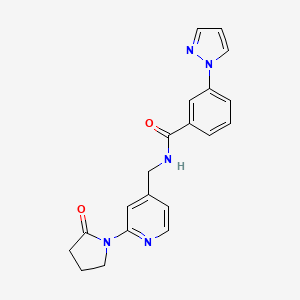

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)
